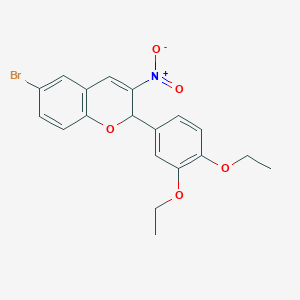
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, two ethoxy groups, and a nitro group attached to a chromene core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable chromene precursor, followed by nitration and subsequent ethoxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 6-amino-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
- 6-chloro-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
- 6-bromo-2-(3,4-diethoxyphenyl)-3-amino-2H-chromene
Uniqueness
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is unique due to the specific combination of substituents on the chromene core. The presence of the bromine atom, nitro group, and ethoxy groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H18BrNO5 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C19H18BrNO5/c1-3-24-17-7-5-12(11-18(17)25-4-2)19-15(21(22)23)10-13-9-14(20)6-8-16(13)26-19/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
MLTNUTWAVASJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile](/img/structure/B11512869.png)
![2'-Amino-4-bromo-5,7'-dimethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]pyran]-3'-carbonitrile](/img/structure/B11512874.png)
![diethyl {[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11512879.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11512884.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11512885.png)
![3-(2-chlorophenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11512899.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B11512903.png)
![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11512907.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B11512912.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11512919.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11512920.png)
![1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11512932.png)
